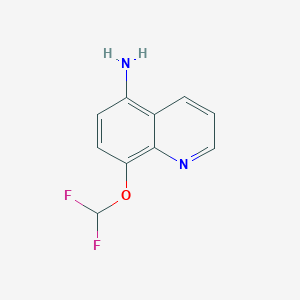

8-(Difluoromethoxy)quinolin-5-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

8-(difluoromethoxy)quinolin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F2N2O/c11-10(12)15-8-4-3-7(13)6-2-1-5-14-9(6)8/h1-5,10H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRUAVMYTXAUCEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)OC(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1082893-09-1 | |

| Record name | 8-(difluoromethoxy)quinolin-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 8-(Difluoromethoxy)quinolin-5-amine: Properties, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 8-(Difluoromethoxy)quinolin-5-amine, a fluorinated quinoline derivative of significant interest in medicinal chemistry. The strategic incorporation of a difluoromethoxy group onto the versatile 8-aminoquinoline scaffold offers a unique combination of physicochemical properties that are highly desirable in modern drug discovery. This document details the synthesis, spectral characterization, and potential applications of this compound, offering valuable insights for researchers engaged in the development of novel therapeutics.

Introduction: The Significance of Fluorination in Quinoline Scaffolds

The quinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide range of therapeutic agents with diverse biological activities, including antimalarial, anticancer, antibacterial, and antiviral properties. The introduction of fluorine-containing substituents has become a cornerstone of modern drug design, as fluorine atoms can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and membrane permeability.

The difluoromethoxy (-OCF₂H) group, in particular, serves as a lipophilic hydrogen bond donor and can act as a bioisostere for hydroxyl or thiol groups, often leading to improved pharmacokinetic and pharmacodynamic profiles. In the context of the 8-aminoquinoline framework, the addition of a difluoromethoxy group at the 8-position is anticipated to modulate the electronic and steric properties of the molecule, potentially enhancing its biological activity and drug-like characteristics. This guide focuses on the chemical properties and synthesis of this compound, a promising building block for the creation of novel drug candidates.

Physicochemical and Spectral Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in drug development. While experimentally determined data for this compound is not extensively published, the available information from commercial suppliers and predictive models provides a solid foundation for its characterization.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1082893-09-1 | [1][2][3][4][5] |

| Molecular Formula | C₁₀H₈F₂N₂O | [1][3][6] |

| Molecular Weight | 210.18 g/mol | [2][4] |

| Physical Form | Powder | |

| Purity | >95% | [1] |

| Storage Temperature | Room Temperature | [7] |

| Predicted XlogP | 2.7 | [6] |

| Monoisotopic Mass | 210.06047 Da | [6] |

Spectral Data

Detailed spectral analysis is crucial for the unambiguous identification and characterization of this compound. While full spectra are not publicly available, predicted mass spectrometry data provides insight into its fragmentation patterns.

Table 2: Predicted Mass Spectrometry Data

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 211.06775 | 140.4 |

| [M+Na]⁺ | 233.04969 | 149.7 |

| [M-H]⁻ | 209.05319 | 140.9 |

| [M+NH₄]⁺ | 228.09429 | 158.5 |

| [M]⁺ | 210.05992 | 137.6 |

| Data sourced from PubChemLite.[6] |

Note: For definitive structural elucidation, experimental ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) are essential. This data is often available from commercial suppliers upon request.[1][8]

Synthesis and Purification

The synthesis of this compound typically proceeds through a multi-step pathway, culminating in the reduction of a nitro-intermediate. The following protocol outlines a representative synthetic route.

Synthesis of the Precursor: 8-(Difluoromethoxy)-5-nitroquinoline

The synthesis of the key precursor, 8-(Difluoromethoxy)-5-nitroquinoline, involves a sequence of well-established organic transformations.

Caption: Synthetic pathway to 8-(Difluoromethoxy)-5-nitroquinoline.

Protocol 1: Synthesis of 8-(Difluoromethoxy)-5-nitroquinoline

-

Hydroxylation of the Quinoline Core: Begin with a commercially available quinoline or synthesize the quinoline core via a method such as the Skraup synthesis. Introduce a hydroxyl group at the 8-position to yield 8-hydroxyquinoline.

-

Difluoromethoxylation: React 8-hydroxyquinoline with a suitable difluoromethylating agent, such as chlorodifluoromethane (ClCF₂H), in the presence of a base. This nucleophilic substitution reaction introduces the difluoromethoxy group at the 8-position. The choice of base and reaction conditions is critical to optimize the yield and minimize side reactions.

-

Nitration: The resulting 8-(difluoromethoxy)quinoline is then subjected to nitration. A mixture of concentrated nitric acid and sulfuric acid is typically used to introduce a nitro group at the 5-position of the quinoline ring. Careful control of the reaction temperature is necessary to prevent over-nitration and ensure regioselectivity.

-

Purification: The crude 8-(difluoromethoxy)-5-nitroquinoline is purified using standard techniques such as recrystallization or column chromatography to yield the pure precursor.

Final Step: Reduction to this compound

The final step in the synthesis is the reduction of the nitro group to a primary amine.

Caption: Final reduction step to yield the target compound.

Protocol 2: Synthesis of this compound

-

Reaction Setup: Dissolve the purified 8-(difluoromethoxy)-5-nitroquinoline in a suitable solvent, such as ethanol or acetic acid.

-

Reduction: Add a reducing agent to the solution. Common and effective reducing agents for this transformation include:

-

Iron powder in the presence of hydrochloric acid: A classic and cost-effective method.

-

Tin(II) chloride in concentrated hydrochloric acid: A reliable method for the reduction of aromatic nitro groups.

-

Catalytic hydrogenation: Using hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. This method is often cleaner and avoids the use of stoichiometric metal reagents.

-

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is fully consumed.

-

Work-up and Purification: Upon completion, neutralize the reaction mixture and extract the product with an organic solvent. The organic layer is then washed, dried, and the solvent is removed under reduced pressure. The crude this compound can be further purified by column chromatography or recrystallization to obtain a product of high purity (>95%).

Reactivity and Chemical Transformations

The chemical reactivity of this compound is dictated by its key functional groups: the aromatic primary amine, the quinoline ring system, and the difluoromethoxy group.

-

Amine Functionality: The primary amine at the 5-position is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, arylation, and diazotization followed by subsequent transformations. These reactions allow for the introduction of diverse substituents at this position, enabling the exploration of structure-activity relationships.[9]

-

Quinoline Ring: The quinoline ring is an electron-deficient heteroaromatic system. The nitrogen atom can be protonated or alkylated. The ring can also participate in electrophilic aromatic substitution reactions, although the existing substituents will direct the position of further functionalization.

-

Difluoromethoxy Group: The -OCF₂H group is generally stable under many reaction conditions. Its electron-withdrawing nature can influence the reactivity of the quinoline ring.

Applications in Drug Development

While specific biological activity data for this compound is not yet widely published, the extensive research on related 8-aminoquinoline derivatives provides a strong rationale for its potential in drug discovery.

The 8-aminoquinoline scaffold is a well-established pharmacophore, most notably in the development of antimalarial drugs like primaquine and tafenoquine.[10] Derivatives of 8-aminoquinoline have demonstrated a broad spectrum of biological activities, including:

-

Antiprotozoal: Against parasites such as Plasmodium falciparum (malaria) and Leishmania species (leishmaniasis).[11]

-

Antibacterial and Antifungal: Exhibiting activity against various bacterial and fungal strains.[11]

-

Anticancer: Some quinoline derivatives have shown promise as anticancer agents.[12]

-

Antiviral: The quinoline scaffold is present in several antiviral compounds.[6]

The introduction of the difluoromethoxy group is a strategic modification intended to enhance the drug-like properties of the 8-aminoquinoline core. The -OCF₂H group can improve metabolic stability by blocking potential sites of oxidative metabolism. Its lipophilicity can also influence the compound's ability to cross biological membranes. Therefore, this compound represents a valuable building block for the synthesis of novel 8-aminoquinoline-based drug candidates with potentially improved efficacy, safety, and pharmacokinetic profiles.

Conclusion

This compound is a fluorinated heterocyclic compound with significant potential as a key intermediate in the synthesis of novel therapeutic agents. Its chemical structure combines the proven biological relevance of the 8-aminoquinoline scaffold with the advantageous physicochemical properties conferred by the difluoromethoxy group. This guide has provided an overview of its known properties, a plausible and detailed synthetic route, and a strong rationale for its application in drug discovery. Further research into the specific biological activities of this compound and its derivatives is highly warranted and is expected to yield promising new drug candidates.

References

-

This compound (C10H8F2N2O). (n.d.). PubChemLite. Retrieved January 19, 2026, from [Link]

-

Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. (2018). ACS Omega. Retrieved January 19, 2026, from [Link]

-

Automated Synthesis and Initial Evaluation of (4′-Amino-5′,8′-difluoro-1′H-spiro[piperidine-4,2′-quinazolin]-1-yl)(4-[18F]fluorophenyl)methanone for PET/MR Imaging of Inducible Nitric Oxide Synthase. (2021). Molecular Imaging and Biology. Retrieved January 19, 2026, from [Link]

-

Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2020). Molecules. Retrieved January 19, 2026, from [Link]

-

8-Aminoquinoline patented technology retrieval search results. (n.d.). Patsnap. Retrieved January 19, 2026, from [Link]

- United States Patent 4,877,791. (1989). Google Patents.

- WO1997036590A1 - 8-aminoquinolines. (1997). Google Patents.

-

This compound-1082893-09-1. (n.d.). Thoreauchem. Retrieved January 19, 2026, from [Link]

-

CAS NO. 1082893-09-1 | this compound | Catalog AAB-AA019WET. (n.d.). A&A Building Blocks. Retrieved January 19, 2026, from [Link]

-

Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. (2022). Antioxidants. Retrieved January 19, 2026, from [Link]

-

5-Amino and 5-hydroxy-6,8-difluoroquinolones as antibacterial agents. (1987). European Patent Office. Retrieved January 19, 2026, from [Link]

-

Facile synthesis of novel quinolin-8-amine derivatives: crystallographic study, in silico and antifungal investigation. (2023). Chemical and Biological Technologies in Agriculture. Retrieved January 19, 2026, from [Link]

- US10647678B2 - Quinoline derivatives as inhibitors of heat shock factor 1 pathway activity. (2020). Google Patents.

-

Synthesis and Characterization of Heterocyclic Compounds from 8-Hydroxyquinoline. (2017). Journal of Kufa for Chemical Science. Retrieved January 19, 2026, from [Link]

-

8-Aminoquinolines: future role as antiprotozoal drugs. (2006). Current Opinion in Infectious Diseases. Retrieved January 19, 2026, from [Link]

Sources

- 1. 1082893-09-1|this compound|BLD Pharm [bldpharm.com]

- 2. Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models [mdpi.com]

- 3. NP-MRD: 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0211946) [np-mrd.org]

- 4. PubChemLite - this compound (C10H8F2N2O) [pubchemlite.lcsb.uni.lu]

- 5. This compound | 1082893-09-1 [sigmaaldrich.com]

- 6. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. oaji.net [oaji.net]

- 8. scienceopen.com [scienceopen.com]

- 9. researchgate.net [researchgate.net]

- 10. 8-Aminoquinolines: future role as antiprotozoal drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

8-(Difluoromethoxy)quinolin-5-amine synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of 8-(Difluoromethoxy)quinolin-5-amine

Introduction

This compound is a synthetic heterocyclic compound of significant interest to the pharmaceutical and agrochemical research sectors. Its structure is built upon the quinoline scaffold, a privileged bicyclic system found in numerous bioactive natural products and synthetic drugs, most notably the antimalarial agent primaquine.[1] The incorporation of a difluoromethoxy (-OCF₂H) group at the 8-position is a key strategic element in modern medicinal chemistry. This functional group can act as a bioisostere for other functionalities, modulating critical properties such as metabolic stability, lipophilicity, and target binding affinity without drastically altering the molecular conformation.[2]

This guide provides a comprehensive, field-proven methodology for the synthesis and rigorous characterization of this compound. As a senior application scientist, the narrative emphasizes not just the procedural steps but the underlying chemical principles and rationale that govern the experimental design. The protocols are designed to be self-validating, ensuring reproducibility and reliability for researchers in drug development and chemical synthesis.

Part 1: Synthetic Strategy and Retrosynthetic Analysis

The synthesis of this compound is most efficiently approached via a convergent two-step strategy. This begins with the preparation of a key intermediate, 5-amino-8-hydroxyquinoline, followed by the introduction of the difluoromethoxy group. This strategy is advantageous as it utilizes readily available starting materials and proceeds through well-established, high-yielding transformations.

Retrosynthetic Pathway

The logical disconnection of the target molecule reveals two primary synthetic transformations: the O-difluoromethylation of a phenolic hydroxyl group and the formation of an aromatic amine from a nitro group precursor.

Sources

A Technical Guide to the Solubility and Stability Profiling of 8-(Difluoromethoxy)quinolin-5-amine

Introduction: Foundational Pillars of Developability

In the rigorous journey of drug discovery and development, the intrinsic physicochemical properties of a candidate molecule are the bedrock upon which its therapeutic potential is built. For a novel compound such as 8-(Difluoromethoxy)quinolin-5-amine, a thorough understanding of its solubility and stability is not merely a data collection exercise; it is a critical prerequisite for predicting its in vivo behavior, guiding formulation strategies, and ensuring the delivery of a safe, effective, and reliable pharmaceutical product.

Poor aqueous solubility can severely limit oral bioavailability, while chemical instability can compromise shelf-life, lead to the formation of potentially toxic degradants, and create significant regulatory hurdles.[1][2][3] This guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of this compound. It is designed to equip researchers with both the theoretical understanding and the practical, field-proven protocols necessary to generate the robust data required for informed decision-making in a drug development program. The methodologies described herein are grounded in established scientific principles and aligned with international regulatory expectations.[4][5][6][7]

Part 1: Comprehensive Solubility Profiling

Solubility, the phenomenon of a solute dissolving in a solvent to create a homogenous system, is a critical determinant of a drug's absorption and, consequently, its bioavailability. For a molecule like this compound, which contains a basic amine moiety, solubility is expected to be highly dependent on pH.[1][3][8] We will explore two key types of solubility: thermodynamic and kinetic.

-

Thermodynamic Solubility is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent under equilibrium conditions. This is the gold-standard measurement, crucial for late-stage development and formulation.[9][10]

-

Kinetic Solubility is determined by adding a concentrated DMSO stock of the compound to an aqueous buffer. It measures the concentration at which the compound precipitates out of a supersaturated solution.[11][12] This high-throughput method is invaluable for early-stage screening and lead optimization.[2][13]

The Impact of the Quinolin-5-amine Moiety

The quinolin-5-amine group is basic, meaning it will become protonated and positively charged at pH values below its acid dissociation constant (pKa).[1][14] This ionization dramatically increases the molecule's interaction with polar water molecules, thereby enhancing its aqueous solubility.[8] Therefore, a pH-solubility profile is essential to understand how this compound will behave in different physiological environments, such as the stomach (low pH) and the intestine (higher pH).

Experimental Protocol 1: Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is the universally accepted standard for determining thermodynamic solubility.[15][16][17] The causality behind this choice is its direct measurement of the compound in equilibrium between its solid and dissolved states, providing an unambiguous and highly reliable value.

Methodology:

-

Preparation: Add an excess amount of solid this compound to a series of vials containing buffers of varying pH (e.g., pH 2.0, 4.5, 6.8, 7.4) and relevant biorelevant media (e.g., FaSSIF, FeSSIF). The excess solid is critical to ensure saturation is reached.[16]

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is achieved.[9][17]

-

Phase Separation: After equilibration, allow the suspension to settle. Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Filter the aliquot using a low-binding filter (e.g., 0.22 µm PVDF) to remove any remaining undissolved solid.

-

Quantification: Accurately dilute the filtrate and determine the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).[15][18]

-

Verification: After the experiment, the pH of the suspension should be re-measured to confirm it has not changed, and the remaining solid should be analyzed (e.g., by XRPD) to check for any polymorphic or solvate form changes.[16]

Data Presentation: pH-Solubility Profile

The generated data should be summarized in a clear, tabular format.

| Solvent/Medium | pH (Final) | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |

| 0.1 N HCl | 1.2 | 25 | Data | Data |

| Acetate Buffer | 4.5 | 25 | Data | Data |

| Phosphate Buffer | 6.8 | 25 | Data | Data |

| Phosphate Buffered Saline (PBS) | 7.4 | 25 | Data | Data |

| FaSSIF | 6.5 | 37 | Data | Data |

| FeSSIF | 5.0 | 37 | Data | Data |

Part 2: Chemical Stability and Degradation Pathway Assessment

Stability testing is essential to determine a drug substance's shelf-life and to identify its degradation products.[5][19] The International Council for Harmonisation (ICH) provides clear guidelines for these studies.[4][6][7] A forced degradation (or stress testing) study is the cornerstone of this evaluation.

The purpose of forced degradation is to intentionally degrade the sample under more severe conditions than those used for accelerated stability testing.[20][21] This serves two primary functions:

-

Elucidating Degradation Pathways: It helps identify the likely degradation products that could form under real-world storage conditions.[21]

-

Developing Stability-Indicating Methods: It is crucial for developing and validating an analytical method (typically HPLC) that can accurately measure the decrease in the active pharmaceutical ingredient (API) concentration and separate it from all potential degradation products.[22][23][24]

Experimental Protocol 2: Forced Degradation Study

This protocol is designed based on the ICH guideline Q1A(R2) and common industry best practices.[4][25] The goal is to achieve a target degradation of 5-20% of the active ingredient.[25][26] Over-stressing can lead to secondary degradation products not relevant to formal stability, while under-stressing may not sufficiently challenge the analytical method.[21]

Methodology:

-

Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water).

-

Stress Conditions: Aliquot the stock solution and subject it to the following conditions in parallel:

-

Acid Hydrolysis: Add 0.1 M HCl and heat at 60-80°C for a defined period (e.g., 2, 8, 24 hours).

-

Base Hydrolysis: Add 0.1 M NaOH and heat at 60-80°C for a defined period.

-

Oxidation: Add 3% hydrogen peroxide (H₂O₂) and keep at room temperature.

-

Thermal Degradation: Heat the solution at a high temperature (e.g., 80°C). A parallel study on the solid powder should also be conducted.

-

Photostability: Expose the solution and solid powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.[7][26]

-

-

Timepoint Sampling: At appropriate time points, withdraw samples. For acid and base hydrolysis samples, neutralize them before analysis.

-

Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method. A photodiode array (PDA) detector is highly recommended to assess peak purity and detect any co-eluting degradants.

Data Presentation: Stability Profile

Results should be tabulated to clearly show the compound's stability under each stress condition.

| Stress Condition | Duration | % Assay of Parent Compound | % Degradation | Number of Degradants Detected | Observations |

| Control (Unstressed) | 24h | 100.0 | 0.0 | 0 | Clear solution |

| 0.1 M HCl @ 80°C | 24h | Data | Data | Data | e.g., No change |

| 0.1 M NaOH @ 80°C | 24h | Data | Data | Data | e.g., Major degradant at RRT 0.85 |

| 3% H₂O₂ @ RT | 24h | Data | Data | Data | e.g., Two minor degradants |

| Thermal (80°C, Soln) | 24h | Data | Data | Data | e.g., Stable |

| Photolytic (ICH) | - | Data | Data | Data | e.g., Slight degradation |

Conclusion: Synthesizing Data for Strategic Advancement

The comprehensive solubility and stability data generated through these protocols are fundamental to the strategic advancement of this compound. The pH-solubility profile will directly inform the selection of an appropriate formulation strategy—for instance, whether a salt form is necessary to improve solubility for oral delivery. The forced degradation study not only establishes the compound's intrinsic stability but is also a regulatory prerequisite for validating the analytical methods that will be used for quality control and formal stability studies throughout the product's lifecycle. By rigorously applying these methodologies, development teams can de-risk their programs, accelerate timelines, and build a robust data package to support successful clinical development and regulatory submission.

References

- AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.

-

U.S. Food and Drug Administration. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from ECA Academy website.[4]

-

Pharma.Tips. (2025). Solubility Testing of Drug Candidates. Retrieved from Pharma.Tips website.[15]

-

ICH. (2025). Q1A(R2) A deep dive in Stability Studies. Retrieved from YouTube.[5]

-

ICH. (n.d.). Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. Retrieved from a presentation source.[19]

-

European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Retrieved from EMA website.[6]

-

International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from ICH website.[7]

-

Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International.[22]

-

Drug Hunter Team. (2022). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. Retrieved from Drug Hunter website.[1]

-

International Journal of Research in Pharmaceutical and Biomedical Sciences. (n.d.). A Brief Study on Forced Degradation Studies with Regulatory Guidance. Retrieved from an academic journal source.[20]

-

Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Retrieved from Enamine website.[18]

-

Mulay, R. S., & Bachhav, R. S. (2021). Stability Indicating HPLC Method Development – A Review. International Journal of Trend in Scientific Research and Development.[23]

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from Dissolution Technologies website.[16]

-

STEMart. (n.d.). Forced Degradation Studies. Retrieved from STEMart website.[26]

-

Plateforme de chimie biologique intégrative de Strasbourg. (n.d.). Thermodynamic solubility. Retrieved from PCBIS website.[9]

-

Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from Protocols.io.[11]

-

ResolveMass Laboratories Inc. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from ResolveMass website.[25]

-

Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165.[21]

-

Al-koshab, M. A., et al. (2019). A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium. PubMed Central.[24]

-

BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from BioProcess International website.[27]

-

International Journal of Pharmaceutical and Natural Sciences. (2025). Stability Indicating Assay Method Development And Validation By Using Hplc - A Review. Retrieved from an academic journal source.[28]

-

Bighley, L. D., & Berge, S. M. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. European Pharmaceutical Review.[10]

-

University of Washington. (2005). Principles of Drug Action 1, Spring 2005, Amines. Retrieved from a university course material source.[8]

-

LCGC International. (n.d.). Current Practices and Considerations for a Stability-Indicating Method in Pharmaceutical Analysis. Retrieved from LCGC International website.[29]

-

Pharma Excipients. (2025). High-throughput analysis of aqueous drug solubility, supersaturation, and aggregation behaviour using second harmonic light scattering. Retrieved from Pharma Excipients website.[12]

-

BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. Retrieved from BMG LABTECH website.[13]

-

WuXi AppTec DMPK. (n.d.). Solubility Study. Retrieved from WuXi AppTec website.[30]

-

WuXi AppTec. (2024). 4 Ways Drug Solubility Testing Helps Discovery & Development. Retrieved from WuXi AppTec website.[2]

-

Delgado, D. R., et al. (2026). Solution Thermodynamics of Isoniazid in PEG 400 + Water Cosolvent Mixtures. MDPI.[17]

-

ResearchGate. (n.d.). Influence of pKa on solvent performance of MAPA promoted tertiary amines. Retrieved from ResearchGate.[31]

-

ResearchGate. (n.d.). Solubility guidelines for candidate drugs (µg/mL). Retrieved from ResearchGate.[32]

-

ResearchGate. (2024). (PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. Retrieved from ResearchGate.[33]

-

ResearchGate. (2025). Evaluation of a Method for High Throughput Solubility Determination using a Multi-wavelength UV Plate Reader. Retrieved from ResearchGate.[34]

-

Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. PubMed Central.[3]

-

Chemistry LibreTexts. (2020). 21.4: Acidity and Basicity of Amines. Retrieved from Chemistry LibreTexts website.[14]

Sources

- 1. drughunter.com [drughunter.com]

- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 3. The pKa Distribution of Drugs: Application to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 5. youtube.com [youtube.com]

- 6. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 7. ICH Official web site : ICH [ich.org]

- 8. webhome.auburn.edu [webhome.auburn.edu]

- 9. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 11. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 12. pharmaexcipients.com [pharmaexcipients.com]

- 13. bmglabtech.com [bmglabtech.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Solubility Testing of Drug Candidates – Pharma.Tips [pharma.tips]

- 16. dissolutiontech.com [dissolutiontech.com]

- 17. mdpi.com [mdpi.com]

- 18. enamine.net [enamine.net]

- 19. Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS | PPTX [slideshare.net]

- 20. ijisrt.com [ijisrt.com]

- 21. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 22. chromatographyonline.com [chromatographyonline.com]

- 23. ijtsrd.com [ijtsrd.com]

- 24. A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium - PMC [pmc.ncbi.nlm.nih.gov]

- 25. resolvemass.ca [resolvemass.ca]

- 26. Forced Degradation Studies - STEMart [ste-mart.com]

- 27. biopharminternational.com [biopharminternational.com]

- 28. rjpn.org [rjpn.org]

- 29. chromatographyonline.com [chromatographyonline.com]

- 30. Solubility Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 31. researchgate.net [researchgate.net]

- 32. researchgate.net [researchgate.net]

- 33. researchgate.net [researchgate.net]

- 34. researchgate.net [researchgate.net]

An In-depth Technical Guide to 8-(Difluoromethoxy)quinolin-5-amine: Synthesis, History, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 8-(Difluoromethoxy)quinolin-5-amine, a heterocyclic amine of significant interest in medicinal chemistry. We will delve into its discovery and historical context, provide a detailed plausible synthetic route with experimental protocols, and explore its current and potential applications in the field of drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology industries.

Introduction and Significance

This compound is a synthetic organic compound featuring a quinoline core, a privileged scaffold in medicinal chemistry renowned for its presence in a wide array of biologically active molecules. The quinoline ring system is a key component of numerous approved drugs, including antimalarials like chloroquine and primaquine, as well as various antibacterial and anticancer agents.

The strategic incorporation of a difluoromethoxy (-OCHF₂) group at the 8-position and an amine (-NH₂) group at the 5-position imbues this molecule with unique physicochemical properties that are highly desirable in drug design. The difluoromethoxy group, a bioisostere of the hydroxyl or methoxy group, can enhance metabolic stability, modulate lipophilicity, and improve binding affinity to biological targets by acting as a lipophilic hydrogen bond donor. The 5-amino group serves as a crucial synthetic handle for further molecular elaboration and is a key feature in several pharmacologically active 8-aminoquinoline derivatives.

While the specific discovery of this compound is not extensively documented in seminal, publicly available literature, its conception can be understood within the broader historical context of medicinal chemistry's focus on fluorinated quinolines. The introduction of fluorine into drug candidates became a prominent strategy in the mid-20th century to enhance pharmacological properties. Given the established importance of the 8-aminoquinoline scaffold, the synthesis of its difluoromethoxy analog represents a logical step in the exploration of novel chemical space for drug discovery.

Proposed Synthetic Pathway

A plausible and efficient multi-step synthesis of this compound can be envisioned starting from the readily available 8-hydroxyquinoline. The proposed pathway involves three key transformations: nitration, difluoromethoxylation, and reduction.

Caption: Proposed synthetic workflow for this compound.

Step 1: Nitration of 8-Hydroxyquinoline

The initial step involves the regioselective nitration of 8-hydroxyquinoline to introduce a nitro group at the 5-position. This is a classic electrophilic aromatic substitution reaction.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a mixture of concentrated sulfuric acid to 0-5 °C in an ice bath.

-

Addition of 8-Hydroxyquinoline: Slowly add 8-hydroxyquinoline to the cooled sulfuric acid with continuous stirring, ensuring the temperature remains below 10 °C.

-

Addition of Nitrating Agent: A pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise to the reaction mixture, maintaining the temperature between 0-5 °C.

-

Reaction Monitoring: The reaction is stirred at low temperature for a specified period and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: The reaction mixture is carefully poured onto crushed ice, leading to the precipitation of the crude 8-hydroxy-5-nitroquinoline.

-

Purification: The precipitate is collected by filtration, washed with cold water until neutral, and can be further purified by recrystallization from a suitable solvent like ethanol to yield the pure product.[1][2][3][4][5]

Step 2: Difluoromethoxylation of 8-Hydroxy-5-nitroquinoline

The introduction of the difluoromethoxy group is a critical step. This is typically achieved by the reaction of a phenol with a difluoromethylating agent in the presence of a base.

Experimental Protocol:

-

Reaction Setup: To a solution of 8-hydroxy-5-nitroquinoline in a polar aprotic solvent (e.g., DMF or acetonitrile) in a pressure-resistant vessel, add a suitable base (e.g., potassium carbonate or sodium hydride).

-

Introduction of Difluoromethylating Agent: The vessel is then charged with a difluoromethylating agent, such as chlorodifluoromethane (ClCHF₂) or bromodifluoromethane (BrCHF₂) gas.

-

Reaction Conditions: The reaction mixture is heated to an appropriate temperature and stirred for several hours. The progress of the reaction is monitored by TLC or LC-MS.

-

Work-up: After completion, the reaction mixture is cooled, and the excess gas is safely vented. The mixture is then diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product, 8-(difluoromethoxy)-5-nitroquinoline, is purified by column chromatography on silica gel.[1]

Step 3: Reduction of 8-(Difluoromethoxy)-5-nitroquinoline

The final step is the reduction of the nitro group to an amine to yield the target compound. Several established methods can be employed for this transformation.

Experimental Protocol (Catalytic Hydrogenation):

-

Reaction Setup: 8-(Difluoromethoxy)-5-nitroquinoline is dissolved in a suitable solvent such as ethanol or methanol in a hydrogenation vessel.

-

Catalyst Addition: A catalytic amount of palladium on carbon (Pd/C, 5-10 mol%) is added to the solution.

-

Hydrogenation: The vessel is connected to a hydrogen source and purged with hydrogen gas. The reaction is then stirred under a hydrogen atmosphere (typically 1-3 atm) at room temperature.

-

Reaction Monitoring: The reaction progress is monitored by TLC or LC-MS.

-

Work-up: Upon completion, the catalyst is removed by filtration through a pad of Celite.

-

Purification: The filtrate is concentrated under reduced pressure to afford this compound, which can be further purified by recrystallization or column chromatography if necessary.[1]

Alternative Reduction Method (Metal/Acid):

Alternatively, the reduction can be carried out using a metal in an acidic medium, such as iron powder in the presence of hydrochloric acid or ammonium chloride.[1]

Applications in Drug Discovery and Development

This compound serves as a valuable building block for the synthesis of novel drug candidates across various therapeutic areas. Its utility stems from the synergistic combination of the pharmacologically relevant 8-aminoquinoline core and the advantageous properties of the difluoromethoxy group.

Antimalarial Agents

The 8-aminoquinoline scaffold is the cornerstone of several antimalarial drugs, most notably primaquine and tafenoquine, which are effective against the dormant liver stages of Plasmodium vivax and P. ovale. The 5-amino group of this compound provides a convenient point for the attachment of various side chains, a common strategy in the development of new 8-aminoquinoline-based antimalarials. The presence of the difluoromethoxy group could potentially enhance the metabolic stability and oral bioavailability of these new derivatives, leading to improved dosing regimens and efficacy.[6]

Anticancer Therapeutics

Quinoline derivatives have demonstrated significant potential as anticancer agents by targeting various cellular pathways, including tyrosine kinases and topoisomerases. The structural framework of this compound can be elaborated to design novel inhibitors of these key cancer-related enzymes. The difluoromethoxy group can contribute to enhanced binding interactions within the active site of target proteins, potentially leading to increased potency and selectivity.

Antibacterial and Antifungal Agents

The quinoline nucleus is also a key feature of many antibacterial drugs, such as the fluoroquinolones. While structurally distinct from fluoroquinolones, derivatives of this compound could be explored for their antimicrobial properties. The ability of the 8-hydroxyquinoline scaffold (a close analog) to chelate metal ions essential for microbial growth suggests a potential mechanism of action for derivatives of the title compound.

Structure-Activity Relationship (SAR) Insights

While specific SAR studies on this compound derivatives are not widely published, valuable insights can be extrapolated from related compound series:

-

The 5-Amino Group: This group is a critical anchor point for derivatization. The nature of the substituent attached to this amine will significantly influence the biological activity and pharmacokinetic profile of the resulting molecule.

-

The 8-(Difluoromethoxy) Group: This group is expected to enhance metabolic stability compared to a hydroxyl or methoxy group at the same position. Its unique electronic and steric properties can also influence the overall conformation of the molecule, thereby affecting its interaction with biological targets.

-

The Quinoline Core: The aromatic nature of the quinoline ring allows for π-π stacking interactions with biological macromolecules, while the nitrogen atom can act as a hydrogen bond acceptor.

Conclusion

This compound is a promising and versatile building block for the development of new therapeutic agents. Its synthesis, while requiring a multi-step approach, is achievable through well-established chemical transformations. The combination of the biologically active 8-aminoquinoline scaffold with the advantageous properties of the difluoromethoxy group makes this compound a valuable asset for medicinal chemists. Further exploration of derivatives of this compound is warranted to unlock its full potential in the discovery of novel drugs for a range of diseases.

References

- Google Patents. (n.d.). US6630489B1 - Quinoline derivatives as tyrosine kinase inhibitors.

- Google Patents. (n.d.). US6593343B2 - Quinoline derivatives.

- Google Patents. (n.d.). US5409933A - Quinoline derivatives and processes for preparing the same.

-

Patsnap. (n.d.). Quinoline derivatives, their preparation and use. Retrieved from [Link]

-

ResearchGate. (n.d.). 84246 PDFs | Review articles in FLUORINE. Retrieved from [Link]

-

Tekwani, B. L., & Walker, L. A. (2006). 8-Aminoquinolines: future role as antiprotozoal drugs. Current opinion in infectious diseases, 19(6), 625–631. [Link]

- Fustero, S., & Sanz-Cervera, J. F. (2007). Fluorinated Quinolines: Synthesis, Properties and Applications. In Modern Fluoroorganic Chemistry (pp. 41-66). Wiley-VCH Verlag GmbH & Co. KGaA.

- Google Patents. (n.d.). EP2188259B1 - Quinoline derivatives as anti-cancer agents.

-

Chemsrc. (n.d.). 8-(Difluoromethoxy)-5-nitroquinoline | CAS#:2149597-09-9. Retrieved from [Link]

- Google Patents. (n.d.). EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline.

-

MDPI. (2023). Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. Pharmaceuticals, 16(7), 989. [Link]

-

Tlili, A., & Billard, T. (2019). Synthesis of Fluorinated Amines: A Personal Account. Accounts of chemical research, 52(2), 339–353. [Link]

-

ResearchGate. (2014). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. Retrieved from [Link]

- Isaev, A. A., Lomovskii, O. I., Korolev, K. G., & Karimov, R. K. (2005). Technology of preparing 8-hydroxy-5-nitroquinoline. Chemistry of Heterocyclic Compounds, 41(8), 1027-1030.

-

MDPI. (2024). Synthesis, Structure, Properties, and Applications of Fluorinated Polyurethane. Polymers, 16(7), 963. [Link]

-

ResearchGate. (n.d.). Technology of Preparing 8-Hydroxy-5-nitroquinoline. Retrieved from [Link]

-

ResearchGate. (2020). 8-Hydroxy-5-nitroquinoline as a C-nucleophilic reagent in the reaction of C, C-coupling with quinazoline. Retrieved from [Link]

-

Thoreauchem. (n.d.). This compound-1082893-09-1. Retrieved from [Link]

Sources

- 1. Buy 8-(Difluoromethoxy)-5-nitroquinoline [smolecule.com]

- 2. Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound | MDPI [mdpi.com]

- 3. TECHNOLOGY OF PREPARING 8-HYDROXY-5-NITROQUINOLINE | Chemistry of Heterocyclic Compounds [hgs.osi.lv]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. 8-Aminoquinolines: future role as antiprotozoal drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Putative Mechanism of Action of 8-(Difluoromethoxy)quinolin-5-amine

Introduction: The Quinoline Scaffold as a Privileged Structure in Kinase Inhibition

The quinoline ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to form the structural basis for ligands targeting a multitude of biological targets. Within the realm of oncology and inflammatory diseases, quinoline derivatives have been extensively explored and successfully developed as potent inhibitors of protein kinases.[1][2] These enzymes play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous pathologies. The rigid, bicyclic aromatic nature of the quinoline core provides an excellent framework for the strategic placement of various functional groups to achieve high affinity and selectivity for the ATP-binding pocket of specific kinases.[3]

This guide focuses on 8-(Difluoromethoxy)quinolin-5-amine, a specific derivative of the quinoline scaffold. While direct studies elucidating the precise mechanism of action for this compound are not yet prevalent in the public domain, its structural features strongly suggest a role as a kinase inhibitor. This document, therefore, presents a putative mechanism of action based on the extensive body of research on analogous quinoline-based compounds and outlines the requisite experimental methodologies to validate this hypothesis. The intended audience for this guide—researchers, scientists, and drug development professionals—will find the proposed pathways and experimental designs a robust framework for initiating an investigation into the biological activity of this compound.

Putative Mechanism of Action: Competitive ATP Inhibition of Protein Kinases

Based on its core structure, this compound is hypothesized to function as an ATP-competitive kinase inhibitor. The quinoline scaffold can mimic the purine ring of ATP, allowing it to dock into the ATP-binding cleft of a kinase.[1] The substituents on the quinoline ring, in this case, the 8-(difluoromethoxy) and 5-amino groups, are critical for determining the selectivity and potency of the inhibitory activity. These groups can form specific hydrogen bonds and hydrophobic interactions with amino acid residues within the kinase's active site, thereby preventing the binding of ATP and subsequent phosphorylation of substrate proteins.

The difluoromethoxy group at the 8-position is an interesting feature. The fluorine atoms can alter the electronic properties of the quinoline ring and may participate in hydrogen bonding or other non-covalent interactions within the ATP-binding site. Furthermore, this group can enhance the metabolic stability and cell permeability of the compound. The 5-amino group can act as a hydrogen bond donor, a common feature in many kinase inhibitors that interact with the hinge region of the kinase.[4]

Potential Kinase Targets and Signaling Pathways

Quinoline derivatives have been shown to inhibit a wide array of kinases, including but not limited to:

-

Tyrosine Kinases: Such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and Src family kinases.[3][5][6] Inhibition of these kinases can disrupt signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.

-

Serine/Threonine Kinases: Including those in the PI3K/Akt/mTOR and RAF/MEK/ERK pathways, as well as Pim-1 kinase.[3][6] These pathways are central regulators of cell growth, metabolism, and survival.

Given the broad inhibitory profile of the quinoline scaffold, this compound could potentially target one or more of these kinases, thereby modulating key cellular processes. A proposed general mechanism of action is depicted in the following diagram:

Caption: Putative mechanism of this compound as a kinase inhibitor.

Experimental Workflow for Mechanism of Action Elucidation

To validate the hypothesized mechanism of action and identify the specific kinase targets of this compound, a systematic experimental approach is required. The following workflow outlines the key stages of investigation.

Caption: Experimental workflow for elucidating the mechanism of action.

Detailed Experimental Protocols

1. Broad Kinase Panel Screening

-

Objective: To identify the primary kinase targets of this compound from a large panel of kinases.

-

Methodology:

-

Utilize a commercial kinase screening service (e.g., Eurofins, Reaction Biology) that offers a broad panel of recombinant kinases (e.g., >400 kinases).

-

Prepare a stock solution of this compound in DMSO.

-

The compound is typically tested at a single high concentration (e.g., 1 or 10 µM) in duplicate.

-

Kinase activity is measured using a radiometric (e.g., ³³P-ATP) or fluorescence-based assay.

-

The percentage of inhibition for each kinase is calculated relative to a DMSO control.

-

"Hits" are identified as kinases that are inhibited by more than a predefined threshold (e.g., >50% or >80%).

-

2. Cellular Thermal Shift Assay (CETSA)

-

Objective: To confirm target engagement in a cellular context.

-

Methodology:

-

Culture cells to 80-90% confluency.

-

Treat cells with either this compound or a vehicle control (DMSO) for a specified time.

-

Harvest cells and lyse them to obtain the proteome.

-

Divide the lysate into aliquots and heat them to a range of temperatures (e.g., 40-70°C).

-

Centrifuge the samples to pellet the aggregated proteins.

-

Analyze the supernatant (soluble protein fraction) by Western blotting or mass spectrometry to detect the target protein.

-

A shift in the melting curve of a protein in the presence of the compound indicates direct binding.

-

3. Biochemical Kinase Assays (IC50 Determination)

-

Objective: To determine the potency of this compound against the identified kinase "hits".

-

Methodology:

-

Use a recombinant version of the target kinase.

-

Prepare a serial dilution of this compound.

-

In a multi-well plate, combine the kinase, a suitable substrate, and ATP (at or near the Km concentration).

-

Add the serially diluted compound to the wells.

-

Incubate the reaction for a specified time at the optimal temperature for the kinase.

-

Stop the reaction and measure the amount of phosphorylated substrate using an appropriate detection method (e.g., fluorescence, luminescence, or radioactivity).

-

Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

-

4. Western Blotting for Phospho-proteins

-

Objective: To assess the effect of the compound on the phosphorylation status of downstream targets in a cellular signaling pathway.

-

Methodology:

-

Culture cells and treat them with various concentrations of this compound for different durations.

-

Lyse the cells and quantify the total protein concentration.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).

-

Probe the membrane with primary antibodies specific for the phosphorylated form of the target protein and the total form of the protein.

-

Use a secondary antibody conjugated to an enzyme (e.g., HRP) for detection.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the relative levels of protein phosphorylation.

-

Data Presentation: A Hypothetical Case Study

To illustrate the expected outcomes of the proposed experiments, the following tables present hypothetical data for this compound.

Table 1: Kinase Selectivity Profile

| Kinase Target | % Inhibition at 1 µM |

| Kinase A | 92% |

| Kinase B | 85% |

| Kinase C | 45% |

| Kinase D | 12% |

Table 2: In Vitro Potency

| Kinase Target | IC50 (nM) |

| Kinase A | 50 |

| Kinase B | 120 |

Table 3: Cellular Activity

| Cell Line | Target Pathway | EC50 (nM) |

| Cancer Cell Line X | Kinase A Pathway | 250 |

| Cancer Cell Line Y | Kinase B Pathway | 600 |

Conclusion and Future Directions

While the precise molecular mechanism of this compound remains to be definitively elucidated, its chemical structure strongly implicates it as a kinase inhibitor. The proposed mechanism, centered on competitive ATP inhibition, is a well-established paradigm for quinoline-based compounds. The experimental workflow detailed in this guide provides a comprehensive and logical framework for researchers to systematically investigate this hypothesis, identify specific kinase targets, and characterize the downstream cellular consequences of its activity.

Future investigations should focus on structure-activity relationship (SAR) studies to optimize the potency and selectivity of this compound. Additionally, co-crystallization of this compound with its target kinase(s) would provide invaluable structural insights into its binding mode and pave the way for rational drug design and the development of next-generation kinase inhibitors.

References

-

Recent Advances of Quinoline‐Based Small Molecules as Kinase Inhibitors (2020–2024). ChemMedChem. Available at: [1]

-

Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. Available at: [2]

-

A new series of PDGF receptor tyrosine kinase inhibitors: 3-substituted quinoline derivatives. Journal of Medicinal Chemistry. Available at: [5]

-

The Discovery of Quinoline Derivatives as Potent Kinase Inhibitors: An In-depth Technical Guide. Benchchem. Available at: [3]

-

Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical and Pharmaceutical Sciences. Available at: [6]

-

Synthesis and structure-activity relationships of 5-substituted 6,8-difluoroquinolones, including sparfloxacin, a new quinolone antibacterial agent with improved potency. Journal of Medicinal Chemistry. Available at: [4]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis and structure-activity relationships of 5-substituted 6,8-difluoroquinolones, including sparfloxacin, a new quinolone antibacterial agent with improved potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A new series of PDGF receptor tyrosine kinase inhibitors: 3-substituted quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ijmphs.com [ijmphs.com]

Investigating the Biological Potential of 8-(Difluoromethoxy)quinolin-5-amine: A Research Framework

An In-depth Technical Guide

Abstract: The quinoline scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] The strategic incorporation of fluorine, particularly through moieties like the difluoromethoxy group, is a well-established method for optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates. 8-(Difluoromethoxy)quinolin-5-amine represents an intriguing, yet underexplored, intersection of these two validated pharmaceutical motifs. While its chemical identity is established[3][4][5], its biological activity remains uncharacterized in public-domain literature. This guide, therefore, serves as a technical and strategic framework for researchers and drug development professionals. It outlines a series of hypothesized biological activities based on extensive data from structurally related 8-aminoquinoline analogs and proposes a rigorous, multi-pronged experimental plan to systematically elucidate the therapeutic potential of this compound.

Introduction: The Quinoline Core and the Fluorine Advantage

The 8-aminoquinoline framework is the foundation for a diverse class of therapeutic agents, demonstrating a remarkable breadth of biological activities ranging from anti-infective to anticancer applications.[6][7][8] Historically significant as antimalarials, this class of compounds has since been shown to exhibit potent antileishmanial, antibacterial, and antifungal properties.[6][7] More recently, their role in oncology has become a major focus, with derivatives showing activity as kinase inhibitors and modulators of critical cellular pathways.[9][10][11]

The introduction of a difluoromethoxy (-OCF₂H) group is a key drug design strategy. This moiety can significantly alter a molecule's lipophilicity, metabolic stability, and binding interactions with protein targets. Its presence in several known kinase inhibitors suggests its potential to confer potent and selective inhibitory activity.[12] This guide hypothesizes that the unique combination of the 8-aminoquinoline core with an 8-difluoromethoxy substituent in this compound could yield a molecule with significant, and potentially novel, biological activities. We will explore three primary, literature-supported hypotheses.

Hypothesis I: Anticancer Activity via Kinase Inhibition

Rationale: The quinoline nucleus is a well-established scaffold for the development of kinase inhibitors, which are crucial in cancer therapy.[9] Numerous FDA-approved quinoline-containing drugs target kinases that drive tumor growth and progression.[9] Furthermore, the difluoromethyl group is a feature in several potent kinase inhibitors.[12] It is therefore highly plausible that this compound may function as an inhibitor of one or more kinases implicated in oncogenic signaling pathways, such as the FAK/PI3K/AKT or MAPK pathways.[13]

Proposed Experimental Workflow: Kinase Inhibition Profiling

This protocol outlines a broad-spectrum kinase inhibition assay to identify potential kinase targets. The objective is to determine the compound's inhibitory concentration (IC₅₀) against a panel of cancer-relevant kinases.

-

Compound Preparation: Solubilize this compound in 100% DMSO to create a 10 mM stock solution. Perform serial dilutions to create a range of concentrations for testing (e.g., 100 µM to 1 nM).

-

Kinase Selection: Utilize a commercially available kinase profiling service (e.g., Eurofins DiscoverX, Promega) or select a representative panel of kinases for in-house screening. A recommended starting panel would include FAK, EGFR, PI3K, AKT, and MEK1.

-

Assay Performance (Example using ADP-Glo™ Kinase Assay):

-

Set up kinase reactions in a 384-well plate, including the specific kinase, its substrate, ATP, and the required cofactors in a kinase reaction buffer.

-

Add varying concentrations of this compound to the experimental wells. Include a known inhibitor as a positive control and DMSO as a vehicle (negative) control.

-

Incubate the plate at room temperature for the recommended time (e.g., 60 minutes) to allow the kinase reaction to proceed.

-

Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

-

Add Kinase Detection Reagent to convert the newly generated ADP to ATP, which then drives a luciferase/luciferin reaction to produce a luminescent signal. Incubate for 30 minutes.

-

Read the luminescence on a plate reader. The signal intensity is directly proportional to the amount of ADP formed and thus reflects the kinase activity.

-

-

Data Analysis:

-

Normalize the data using the positive and negative controls.

-

Plot the percentage of kinase inhibition versus the log of the inhibitor concentration.

-

Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the IC₅₀ value for each kinase.

-

Anticipated Data Summary

The results of this screening can be summarized in a table to provide a clear overview of the compound's potency and selectivity.

| Kinase Target | IC₅₀ (nM) of this compound |

| FAK | Hypothetical Value |

| EGFR | Hypothetical Value |

| PI3Kα | Hypothetical Value |

| AKT1 | Hypothetical Value |

| MEK1 | Hypothetical Value |

| SRC | Hypothetical Value |

Visualization: Potential Targeted Signaling Pathway

Caption: Hypothetical inhibition of the FAK/PI3K/AKT pathway.

Hypothesis II: Broad-Spectrum Anti-Infective Activity

Rationale: The 8-aminoquinoline scaffold is a versatile pharmacophore that exhibits a wide spectrum of anti-infective properties.[6] Analogs have demonstrated potent activity against drug-sensitive and drug-resistant strains of parasites like Plasmodium falciparum and various species of bacteria and fungi.[6][7] This activity is often attributed to the disruption of essential cellular processes in the pathogen. It is hypothesized that this compound will exhibit antimicrobial and/or antifungal activity.

Proposed Experimental Workflow: Minimum Inhibitory Concentration (MIC) Assay

This protocol details the broth microdilution method to determine the MIC of the compound against a panel of clinically relevant microorganisms.

-

Microorganism Panel: Select a representative panel, such as:

-

Gram-positive bacteria: Staphylococcus aureus (ATCC 29213)

-

Gram-negative bacteria: Escherichia coli (ATCC 25922)

-

Fungus: Candida albicans (ATCC 90028)

-

-

Media Preparation: Prepare appropriate growth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculum Preparation: Culture the microorganisms overnight. Dilute the cultures in the appropriate media to achieve a standardized final concentration of approximately 5 x 10⁵ CFU/mL for bacteria and 0.5-2.5 x 10³ CFU/mL for fungi.

-

Compound Dilution in Plate:

-

In a sterile 96-well microtiter plate, add 50 µL of growth media to all wells.

-

Add 50 µL of a 2x concentrated stock of the test compound to the first column, resulting in the highest test concentration.

-

Perform a 2-fold serial dilution across the plate by transferring 50 µL from one column to the next. Discard the final 50 µL from the last dilution column.

-

-

Inoculation: Add 50 µL of the standardized microbial inoculum to each well. This brings the total volume to 100 µL and the compound concentrations to their final 1x values.

-

Controls: Include a positive control (microbes in media with no compound) and a negative control (media only). A known antibiotic/antifungal (e.g., Ciprofloxacin, Fluconazole) should be run in parallel as a reference standard.

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or 24-48 hours for fungi.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anticipated Data Summary

Results should be tabulated for easy comparison against reference standards.

| Microorganism | MIC (µg/mL) of this compound | MIC (µg/mL) of Reference Drug |

| S. aureus | Hypothetical Value | Ciprofloxacin Value |

| E. coli | Hypothetical Value | Ciprofloxacin Value |

| C. albicans | Hypothetical Value | Fluconazole Value |

Visualization: MIC Assay Workflow

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Hypothesis III: Mechanism of Action via Metal Chelation and ROS Induction

Rationale: A primary mechanism of action for many quinoline derivatives, particularly 8-hydroxyquinolines, is their ability to chelate essential metal ions.[14] This chelation can disrupt metalloenzyme function or, in the presence of transition metals like copper, catalyze the formation of reactive oxygen species (ROS) through Fenton-like reactions. This induced oxidative stress leads to widespread cellular damage and apoptosis. The 8-amino group can also participate in metal coordination. We hypothesize that this compound may act as a metal ionophore or chelator, leading to an increase in intracellular ROS levels in target cells.

Proposed Experimental Workflow: Intracellular ROS Detection

This protocol uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to quantify intracellular ROS levels in a cancer cell line (e.g., A549 lung cancer cells).

-

Cell Culture: Seed A549 cells in a black, clear-bottom 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.

-

DCFH-DA Loading: Remove the culture medium and wash the cells once with warm phosphate-buffered saline (PBS). Add 100 µL of 10 µM DCFH-DA in PBS to each well and incubate for 30 minutes at 37°C in the dark. DCFH-DA is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Compound Treatment: Wash the cells once with PBS to remove excess probe. Add 100 µL of cell culture medium containing various concentrations of this compound.

-

Controls:

-

Negative Control: Cells treated with vehicle (DMSO) only.

-

Positive Control: Cells treated with a known ROS inducer, such as 100 µM H₂O₂ or pyocyanin.

-

-

Incubation and Measurement: Incubate the plate for a set time course (e.g., 1, 3, and 6 hours) at 37°C. Measure the fluorescence intensity at each time point using a fluorescence plate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.

-

Data Analysis:

-

Subtract the background fluorescence (wells with no cells).

-

Normalize the fluorescence of treated wells to the negative control.

-

Express the results as a fold-change in ROS production compared to the untreated control.

-

Anticipated Data Summary

The data can be presented to show the dose- and time-dependent effect of the compound on ROS production.

| Treatment Concentration (µM) | Fold Increase in ROS (vs. Control) at 3h |

| 0 (Control) | 1.0 |

| 1 | Hypothetical Value |

| 10 | Hypothetical Value |

| 50 | Hypothetical Value |

| H₂O₂ (Positive Control) | Hypothetical Value |

Visualization: Proposed Mechanism of ROS Induction

Caption: Proposed mechanism of action via metal chelation and ROS induction.

Conclusion and Future Directions

This compound stands as a promising but unvalidated molecule for drug discovery. Based on the robust biological profile of the 8-aminoquinoline class, this compound warrants a systematic investigation into its potential anticancer and anti-infective properties. The experimental frameworks proposed herein provide a clear and logical path to screen for these activities and to begin elucidating the underlying mechanism of action. Positive results from these initial studies—particularly the identification of a potent kinase target or broad-spectrum antimicrobial activity—would justify the initiation of a full-scale lead optimization program, including structure-activity relationship (SAR) studies and subsequent evaluation in more complex biological models.

References

-

PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

-

Khan, W. A., et al. (2018). Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. ACS Omega. Available from: [Link]

-

ResearchGate. Strategies for the synthesis of 8‐aminoquinoline derivatives and examples of difluoroalkylated pharmaceutical. Available from: [Link]

-

Khan, W. A., et al. (2018). Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. PubMed. Available from: [Link]

-

ResearchGate. Examples of difluoromethyl use in kinase inhibitors (4,5). Available from: [Link]

-

Thoreauchem. This compound-1082893-09-1. Available from: [Link]

-

PubChem. 8-[(3,5-Difluoro-2-pyridinyl)oxy]quinolin-5-amine. National Center for Biotechnology Information. Available from: [Link]

-

Al-Ostoot, F. H., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. Available from: [Link]

-

PubChem. 8-Fluoro-5-methoxy-quinolin-3-ol. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. 8-Aminoquinoline. National Center for Biotechnology Information. Available from: [Link]

-

Al-Ostoot, F. H., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC. Available from: [Link]

-

da Silva, A. C. S., et al. (2022). A Potent Fluorescent Derivative of 8-Hydroxyquinoline Suggests Cell Wall Damage as a Possible Cellular Action of the 5-Triazole 8-Hydroxyquinoline Class. MDPI. Available from: [Link]

-

ResearchGate. (2023). Facile synthesis of novel quinolin-8-amine derivatives: crystallographic study, in silico and antifungal investigation. Available from: [Link]

-

Bartolini, M., et al. (2022). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. NIH. Available from: [Link]

-

El-Gamal, M. I., et al. (2024). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. Available from: [Link]

-

Wang, L., et al. (2018). Development of novel amino-quinoline-5,8-dione derivatives as NAD(P)H:quinone oxidoreductase 1 (NQO1) inhibitors with potent antiproliferative activities. PubMed. Available from: [Link]

-

Zhang, Y., et al. (2022). Design, Synthesis, Molecular Docking Analysis and Biological Evaluations of 4-[(Quinolin-4-yl)amino]benzamide Derivatives as Novel Anti-influenza Virus Agents. Semantic Scholar. Available from: [Link]

-

Sławiński, J., et al. (2023). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. PubMed. Available from: [Link]

-

Sestito, S., et al. (2022). The Development of FAK Inhibitors: A Five-Year Update. MDPI. Available from: [Link]

-

Enyedy, É. A., et al. (2022). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. Journal of Medicinal Chemistry. Available from: [Link]

-

Jiang, H., et al. (2011). Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Cancer Letters. Available from: [Link]

-

Correia, I., et al. (2021). Novel 8-Hydroxyquinoline-Derived V(IV)O, Ni(II), and Fe(III) Complexes: Synthesis, Characterization, and In Vitro Cytotoxicity Against Tumor Cells. MDPI. Available from: [Link]

-

ResearchGate. (2023). Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. Available from: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. PubChemLite - this compound (C10H8F2N2O) [pubchemlite.lcsb.uni.lu]

- 4. This compound | 1082893-09-1 [sigmaaldrich.com]

- 5. 1082893-09-1|this compound|BLD Pharm [bldpharm.com]

- 6. Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Development of novel amino-quinoline-5,8-dione derivatives as NAD(P)H:quinone oxidoreductase 1 (NQO1) inhibitors with potent antiproliferative activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. What is the mechanism of action of 8-Hydroxyquinoline_Chemicalbook [chemicalbook.com]

8-(Difluoromethoxy)quinolin-5-amine: A Scoping Guide for Novel Therapeutic Development

Foreword: Unveiling the Potential of a Novel Quinoline Scaffold

In the landscape of modern medicinal chemistry, the strategic design of novel molecular entities is paramount to addressing unmet medical needs. This guide introduces 8-(Difluoromethoxy)quinolin-5-amine, a compound of significant interest at the intersection of two powerful pharmacophoric elements: the privileged quinoline core and the advantageous difluoromethoxy substituent. While direct extensive research on this specific molecule is nascent, a deep understanding of its constituent parts allows for a well-reasoned exploration of its potential therapeutic applications. This document serves as a technical primer for researchers, scientists, and drug development professionals, outlining the scientific rationale and potential experimental pathways for investigating this compound as a candidate for anticancer, antimalarial, and neuroprotective agent development.

Molecular Architecture and Physicochemical Rationale